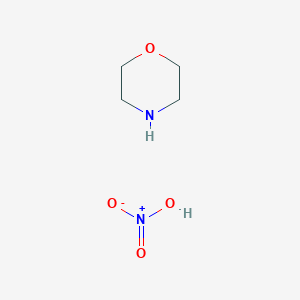

Nitric acid--morpholine (1/1)

Description

Contextual Significance of Organic Acid-Base Complexes in Chemical Science

Organic acid-base complexes are fundamental to numerous areas of chemistry, including pharmaceuticals, materials science, and organic synthesis. electronicsandbooks.com These adducts, formed between an organic acid and an organic base, can exist as either a cocrystal, where a hydrogen bond connects the two neutral molecules, or as a salt, resulting from the complete transfer of a proton from the acid to the base. electronicsandbooks.com The nature of this interaction profoundly influences the physicochemical properties of the resulting material, such as solubility, melting point, stability, and bioavailability, which is of paramount importance in the development of active pharmaceutical ingredients (APIs). electronicsandbooks.com

The study of these complexes provides deep insights into non-covalent interactions, particularly hydrogen bonding and electrostatic forces, which govern molecular recognition and self-assembly. electronicsandbooks.comiucr.org Physical organic chemistry employs principles like induction, resonance, and solvation to predict the relative strengths of acids and bases and the outcomes of their interactions. iucr.org Understanding the factors that dictate whether a complex will form a salt or a cocrystal is a significant area of research, with general rules, such as the ΔpKa rule, providing predictive power, though exceptions highlight the complexity of these systems. electronicsandbooks.com

Morpholine (B109124) as a Foundational Heterocyclic Amine in Acid-Base Chemistry

Morpholine is an organic heterocyclic compound with the chemical formula O(CH₂CH₂)₂NH. wikipedia.orgnih.gov Its six-membered ring structure incorporates both an ether functional group and a secondary amine group. wikipedia.orgontosight.ai The presence of the amine group's lone pair of electrons on the nitrogen atom makes morpholine a base. wikipedia.orgnih.gov When it accepts a proton (H⁺), it forms its conjugate acid, the morpholinium cation ([C₄H₁₀NO]⁺). wikipedia.orgnih.govgoogle.com This acid-base behavior is a defining characteristic of morpholine, allowing it to react readily with acids to form the corresponding morpholinium salts. wikipedia.orgnih.govontosight.ai For instance, its reaction with hydrochloric acid yields morpholinium chloride. nih.gov

While the ether oxygen in the morpholine ring withdraws some electron density from the nitrogen, making it a slightly weaker base than similar secondary amines like piperidine, it remains a widely used base in organic synthesis. wikipedia.orgnih.gov It is also utilized in various industrial applications, such as a corrosion inhibitor in steam boiler systems, an additive for pH adjustment, and an intermediate in the manufacturing of rubber chemicals, optical brighteners, and pharmaceuticals. nih.govnih.govwikipedia.org

Nitric Acid as a Proton Donor and its Role in Chemical Processes

Nitric acid (HNO₃) is a powerful mineral acid and a strong oxidizing agent. nih.govrsc.orgnih.gov According to the Brønsted-Lowry theory of acids and bases, an acid is a species that donates a proton. Nitric acid is an exemplary proton donor, readily dissociating in aqueous solutions to yield a hydronium ion (H₃O⁺) and a nitrate (B79036) ion (NO₃⁻). nih.gov Its low pKa value of approximately -1.3 indicates that it is a strong acid that gives up its proton very easily.

This ability to act as a potent proton donor is central to its role in numerous chemical reactions. In organic chemistry, nitric acid is famously used in nitration reactions, often in a mixture with sulfuric acid, to introduce a nitro group (-NO₂) onto an organic molecule. nih.govrsc.org In this process, the initial step involves the protonation of nitric acid by the even stronger sulfuric acid, demonstrating that a substance's role as an acid or base is relative to the other reactants present. rsc.org The protonated nitric acid then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺), the key electrophile in aromatic nitration.

Overview of the Nitric Acid–Morpholine (1/1) Adduct: Formation and Research Relevance

The Nitric Acid–Morpholine (1/1) adduct, chemically known as morpholinium nitrate, is the salt formed from the stoichiometric reaction between the base morpholine and the acid nitric acid. wikipedia.org The formation involves the transfer of a proton from nitric acid to the nitrogen atom of the morpholine molecule, resulting in a morpholinium cation ([C₄H₁₀NO]⁺) and a nitrate anion (NO₃⁻). wikipedia.orggoogle.com The resulting ionic compound is held together by electrostatic attraction and a network of hydrogen bonds. wikipedia.org

The primary research relevance of morpholinium nitrate lies in the field of structural chemistry. It serves as a valuable model compound for studying ionic packing and hydrogen-bonding arrangements in organic salts. wikipedia.org A detailed crystallographic study conducted in 1976 determined its precise solid-state structure, revealing that the morpholinium ion adopts a stable chair conformation. wikipedia.org The study highlighted that the crystal structure consists of chains of alternating morpholinium and nitrate ions linked by hydrogen bonds. wikipedia.org Unlike some other ammonium (B1175870) nitrate derivatives, morpholinium nitrate is not hygroscopic. wikipedia.org While many other substituted morpholine derivatives, such as nitric oxide-releasing esters, have been investigated for potential pharmacological applications, the research on the simple morpholinium nitrate salt has been focused on its fundamental chemical and physical properties. wikipedia.org

Data Tables

Table 1: Crystallographic Data for Morpholinium Nitrate (C₄H₁₀NO)⁺(NO₃)⁻

This table presents the crystal structure details as determined by X-ray diffraction analysis. wikipedia.org

| Property | Value |

| Chemical Formula | C₄H₁₀N₂O₄ |

| Molecular Weight | 150.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.73(1) Åb = 10.31(1) Åc = 11.72(1) Åβ = 121.9(1)° |

| Unit Cell Volume | 692.9 ų |

| Z (Formula units/cell) | 4 |

| Density (calculated) | 1.444 g/cm³ |

| Density (measured) | 1.42 g/cm³ |

Data sourced from Swaminathan, S., Murthy, G. S., & Lessinger, L. (1976). Morpholinium Nitrate. Acta Crystallographica Section B, 32(11), 3140-3142. wikipedia.org

Table 2: Properties of Parent Compounds

This table provides key physical and chemical properties of the precursor molecules, morpholine and nitric acid.

| Property | Morpholine | Nitric Acid (Anhydrous) |

| Chemical Formula | C₄H₉NO nih.gov | HNO₃ rsc.org |

| Molar Mass | 87.12 g/mol nih.gov | 63.01 g/mol rsc.org |

| Appearance | Colorless liquid nih.gov | Colorless liquid rsc.org |

| Density | 1.007 g/cm³ nih.gov | 1.51 g/cm³ rsc.org |

| Boiling Point | 129 °C nih.gov | 83 °C rsc.org |

| Melting Point | -5 °C nih.gov | -42 °C rsc.org |

| Acidity/Basicity (pKa) | 8.49 (pKa of conjugate acid) nih.gov | ~ -1.3 (pKa) |

| Solubility in Water | Miscible nih.gov | Miscible rsc.org |

Properties

CAS No. |

21367-28-2 |

|---|---|

Molecular Formula |

C4H10N2O4 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

morpholine;nitric acid |

InChI |

InChI=1S/C4H9NO.HNO3/c1-3-6-4-2-5-1;2-1(3)4/h5H,1-4H2;(H,2,3,4) |

InChI Key |

MAEFKOGCPNLAJD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways for Nitric Acid–morpholine 1/1 Formation

Direct Acid-Base Reaction for Crystalline Adduct Formation

The most straightforward pathway to synthesize the Nitric acid--morpholine (1/1) complex is through the direct neutralization reaction between morpholine (B109124), a secondary amine base, and nitric acid. This reaction results in the formation of the morpholinium nitrate (B79036) salt, a crystalline solid. The fundamental reaction involves the protonation of the nitrogen atom in the morpholine ring by the nitric acid.

Reaction: C₄H₉NO + HNO₃ → [C₄H₁₀NO]⁺NO₃⁻

Precise control of stoichiometry is fundamental to maximizing the yield of the desired 1:1 adduct. An equimolar ratio of morpholine to nitric acid is theoretically required for the complete formation of morpholinium nitrate. The reaction is typically exothermic, necessitating careful control of the temperature, often through cooling, to prevent side reactions and ensure the stability of the product. Optimization involves the slow, dropwise addition of nitric acid to a solution of morpholine to maintain temperature and prevent localized excess of the acid, which could promote side reactions.

Table 1: Reactants for 1:1 Adduct Formation

| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| Morpholine | C₄H₉NO | 87.12 | Base |

| Nitric Acid | HNO₃ | 63.01 | Acid |

The choice of solvent, or reaction medium, significantly influences the reaction's outcome. The primary reaction, protonation, is favored in most conditions, especially in protic solvents which can stabilize the resulting ions. However, the reaction medium's properties, such as pH and the presence of other reagents, can shift the balance towards competing pathways like nitration or nitrosation.

Research on the reaction of morpholine with peroxynitrite, a reactive nitrogen species, demonstrates the critical role of pH. researchgate.net In these studies, the formation of N-nitrosomorpholine was observed to be dependent on the availability of unprotonated morpholine, which increases with higher pH. researchgate.net Conversely, the formation of N-nitromorpholine followed a bell-shaped curve with a maximum yield around pH 9.0. researchgate.net In strongly acidic solutions, the morpholine is predominantly in its protonated form (morpholinium ion), which is less susceptible to N-nitration or N-nitrosation, thereby favoring the formation of the simple acid-base salt. The use of aprotic solvents can also influence the reaction, potentially altering the reactivity of the nitrating species. The steric effects of individual solvent molecules can also play a role in reaction dynamics, although this is a complex phenomenon. nih.gov

Investigation of Competing Reaction Channels in the Presence of Nitric Acid

Under certain conditions, particularly with the use of dehydrating agents or the presence of other nitrogen oxides, the reaction between morpholine and nitric acid can deviate from a simple acid-base pathway and lead to the formation of covalent N-N or N-O bonds.

N-Nitromorpholine is a significant byproduct that can be formed when morpholine is treated with a strong nitrating agent. A common laboratory method for its synthesis involves the reaction of morpholine with nitric acid in the presence of acetic anhydride (B1165640). orgsyn.org The acetic anhydride acts as a dehydrating agent, reacting with nitric acid to form acetyl nitrate, a more potent nitrating agent.

Another method involves the chloride ion-catalyzed reaction of nitric acid with morpholine. orgsyn.org Furthermore, N-nitromorpholine can be synthesized by reacting morpholine with dinitrogen pentoxide. orgsyn.org The general process represents a common route for preparing secondary nitramines. orgsyn.org

Table 2: Synthetic Pathways to N-Nitromorpholine

| Reagents | Key Conditions | Product | Reference |

|---|---|---|---|

| Morpholine, Nitric Acid, Acetic Anhydride | Low temperature (3–5°C) | N-Nitromorpholine | orgsyn.org |

| Morpholine, Acetone Cyanohydrin Nitrate | Exothermic reaction, heated to ~80°C | N-Nitromorpholine | orgsyn.org |

| Morpholine, Dinitrogen Pentoxide | Not specified | N-Nitromorpholine | orgsyn.org |

The formation of N-Nitrosomorpholine (NMOR) is another important competing reaction. This typically occurs when nitrosating agents are present or formed in situ. Nitric acid itself is not a primary nitrosating agent, but it can be a precursor to species that are. For instance, the reduction of nitric acid can produce nitrous acid (HNO₂), which is a key player in nitrosation, especially under acidic conditions.

NMOR can be formed through the reaction of morpholine with various nitrogen oxides, such as nitrogen trioxide (N₂O₃) or nitrogen dioxide (NO₂). researchgate.netnih.govnih.gov Studies have shown that morpholine can be nitrosated by exposure to NO₂ gas or by reaction with sodium nitrite (B80452) in solution. nih.govnih.gov The formation of NMOR is highly dependent on factors like pH, temperature, and the concentration of both morpholine and the nitrosating species. nih.govresearchgate.net In some cases, the reaction rate depends on the morpholine concentration multiplied by the square of the nitrite concentration. researchgate.net

Table 3: Common Nitrosating Agents for Morpholine

| Nitrosating Agent/Precursor | Conditions | Product | Reference(s) |

|---|---|---|---|

| Sodium Nitrite (NaNO₂) | Acidic solution | N-Nitrosomorpholine | nih.govresearchgate.net |

| Nitrogen Dioxide (NO₂) | Gas exposure or in solution | N-Nitrosomorpholine | nih.govnih.gov |

| Nitrogen Oxides (N₂O₃, N₂O₄) | Aqueous solutions | N-Nitrosomorpholine | researchgate.net |

Isolation and Purification Strategies for the 1:1 Complex

The isolation and purification of the Nitric acid--morpholine (1/1) adduct, morpholinium nitrate, relies on standard chemical techniques for ionic compounds. If the adduct is synthesized in a relatively clean reaction, it can be isolated by crystallization. This is typically achieved by concentrating the reaction solution via evaporation of the solvent and then allowing the saturated solution to cool, which causes the crystalline salt to precipitate. The collected crystals can then be washed with a small amount of cold, non-polar solvent to remove surface impurities and subsequently dried.

In cases where the morpholine is present as an acid salt in a complex aqueous mixture, such as in the effluent from certain chemical manufacturing processes, a multi-step recovery procedure is necessary. google.com This process involves making the acidic solution strongly alkaline by adding a base like sodium hydroxide. This neutralizes the morpholinium ion, liberating the free morpholine base. google.com The morpholine can then be separated from the aqueous salt solution by steam distillation. google.comnih.gov The resulting aqueous morpholine solution can then be reacted with a stoichiometric amount of pure nitric acid to form the desired 1:1 complex, which is then isolated by crystallization as described above.

Crystallographic Elucidation of Nitric Acid–morpholine 1/1 Structure

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. For the nitric acid-morpholine (1/1) adduct, this method has been instrumental in defining its fundamental crystallographic parameters and understanding the conformation of its constituent ions.

Determination of Crystal System, Space Group, and Unit Cell Dimensions

The crystallographic analysis of morpholinium nitrate (B79036) reveals that it crystallizes in the monoclinic system. iucr.org The specific space group was identified as P2₁/c, a common space group for organic salts. The unit cell dimensions, which define the size and shape of the repeating unit in the crystal lattice, have been determined with high precision.

Table 1: Crystallographic Data for Nitric Acid–Morpholine (B109124) (1/1)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.73(1) Å |

| b | 10.31(1) Å |

| c | 11.72(1) Å |

| β | 121.9(1)° |

| Z | 4 |

Source: Acta Crystallographica Section B, 1976. iucr.org

The unit cell contains four formula units (Z=4) of morpholinium nitrate. iucr.org The determined density from these parameters is in good agreement with the experimentally measured density, validating the accuracy of the X-ray diffraction results.

Elucidation of Molecular Conformation and Intermolecular Packing Arrangement

The single-crystal X-ray diffraction study has provided a clear picture of the molecular shapes of the morpholinium cation and the nitrate anion. The morpholinium ion adopts a stable chair conformation, a common feature for six-membered heterocyclic rings like morpholine. iucr.orgiucr.org The nitrate ion is found to be planar and trigonal, as expected. iucr.org

The packing of these ions within the crystal is a key aspect of its structure. The morpholinium and nitrate ions are arranged in chains that extend along the a-axis of the unit cell. These chains are held together by a combination of electrostatic forces and hydrogen bonds, creating a stable three-dimensional lattice. iucr.org The arrangement is such that pairs of these chains, related by an inversion center, are stacked together through the action of screw axes and translations. iucr.org

Analysis of Supramolecular Architectures Driven by the 1:1 Adduct

Characterization of Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the stabilization of the morpholinium nitrate crystal structure. The primary hydrogen bonds are formed between the ammonium (B1175870) group (N-H) of the morpholinium cation and the oxygen atoms of the nitrate anion. iucr.org Specifically, two of the three oxygen atoms of the nitrate ion act as hydrogen bond acceptors. iucr.org

The N-H···O hydrogen bond distances have been measured to be 2.887 Å and 2.944 Å. iucr.org These interactions link the morpholinium and nitrate ions into the aforementioned chains. It is noteworthy that the oxygen atom of the morpholine ring and one of the oxygen atoms of the nitrate ion are not involved in this primary hydrogen bonding network. iucr.org The non-participating nitrate oxygen is instead situated in a pocket formed by six hydrogen atoms. iucr.org

Structural Comparisons with Related Morpholinium Salts and Organic Acid-Base Complexes

The crystal structure of morpholinium nitrate can be compared with other morpholinium salts and organic acid-base complexes to identify common structural motifs and differences. In many morpholinium salts, the morpholinium cation consistently adopts a chair conformation. iucr.orgnih.gov For instance, in salts with phenoxyacetic acid analogues, the hydrogen bonding patterns often involve the aminium protons of the morpholinium cation and the carboxylate groups of the anions, leading to the formation of one-dimensional chains or cyclic structures. nih.gov

The hydrogen bonding in morpholinium nitrate, involving N-H···O interactions with the nitrate anion, is a classic example of the interactions seen in organic nitrates. utwente.nl A comparison with urea (B33335) nitrate, for example, also reveals extensive hydrogen bonding networks holding the cationic and anionic species together in layers. utwente.nl The specific geometry and connectivity of these networks, however, are unique to each compound, influenced by the size, shape, and charge distribution of the constituent ions. The fact that morpholinium nitrate crystals are not hygroscopic, unlike ammonium nitrate, suggests a more robust and less accessible hydrogen bonding network to external water molecules. iucr.org

Advanced Spectroscopic Characterization of Nitric Acid–morpholine 1/1

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a cornerstone for the characterization of morpholinium nitrate (B79036). These methods probe the quantized vibrational energy levels of the molecule, offering a detailed fingerprint of its constituent functional groups and the forces that govern their interactions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations such as stretching and bending. The resulting spectrum provides a wealth of information about the functional groups present and their chemical environment.

The FTIR spectrum of morpholinium nitrate is a composite of the vibrational modes of the morpholinium cation and the nitrate anion. The protonation of the morpholine (B109124) nitrogen to form the morpholinium cation (C₄H₁₀NO⁺) and the presence of the nitrate anion (NO₃⁻) give rise to a series of characteristic absorption bands.

The assignment of these bands is typically achieved through comparison with the spectra of related compounds, such as other morpholinium salts and various nitrate salts, and can be supported by theoretical calculations. ias.ac.inresearchgate.net

Table 1: Characteristic FTIR Vibrational Modes for Morpholinium Nitrate

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3100-3000 | ν(N-H) | N-H stretching vibrations of the morpholinium cation, often broad due to hydrogen bonding. |

| ~2980-2850 | ν(C-H) | Asymmetric and symmetric C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring. |

| ~1450-1400 | δ(CH₂) | Scissoring and bending vibrations of the CH₂ groups. |

| ~1384 | ν₃(NO₃⁻) | Degenerate asymmetric stretching of the N-O bonds in the nitrate anion. This is often a very strong and characteristic band for nitrates. researchgate.net |

| ~1100-1000 | ν(C-O-C) | Asymmetric and symmetric stretching of the C-O-C ether linkage in the morpholine ring. |

| ~1040 | ν₁(NO₃⁻) | Symmetric stretching of the N-O bonds in the nitrate anion. This mode is typically weak or forbidden in the IR spectrum of the free D₃h nitrate ion but can become IR active upon distortion of its symmetry due to strong interactions in the crystal lattice. researchgate.net |

| ~830 | ν₂(NO₃⁻) | Out-of-plane bending of the nitrate anion. researchgate.net |

| ~720 | ν₄(NO₃⁻) | In-plane bending of the nitrate anion. |

Note: The exact positions of these peaks can vary slightly depending on the specific crystalline environment and the extent of hydrogen bonding.

The FTIR spectrum provides clear evidence of the proton transfer from nitric acid to morpholine. The appearance of strong, broad bands in the 3100-3000 cm⁻¹ region, attributed to the N-H stretching vibrations of the newly formed morpholinium cation, is a primary indicator. ias.ac.in The broadening of these bands is a classic spectroscopic signature of the involvement of the N-H protons in strong hydrogen bonding interactions with the oxygen atoms of the nitrate anions. nih.gov

Furthermore, the vibrational modes of the nitrate anion are sensitive to its local environment and the strength of the hydrogen bonds it accepts. In a highly symmetric environment (D₃h symmetry), the symmetric N-O stretching mode (ν₁) is infrared inactive. However, in the solid state of morpholinium nitrate, strong N-H···O hydrogen bonds can lower the symmetry of the nitrate ion, causing the ν₁ band to appear in the FTIR spectrum, albeit typically with weak intensity. researchgate.netnih.gov The splitting or broadening of the degenerate ν₃ asymmetric stretching mode can also be indicative of a lower symmetry environment for the nitrate ion, directly reflecting the influence of the hydrogen bonding interactions. nih.gov

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations that involve a change in the polarizability of the molecule.

The Raman spectrum of morpholinium nitrate provides further insights into its vibrational framework. Many of the fundamental vibrations observed in the FTIR spectrum are also Raman active. For instance, the symmetric stretching vibrations of the morpholine ring and the nitrate anion are often strong in the Raman spectrum.

A key advantage of Raman spectroscopy is its ability to probe low-frequency vibrations, typically below 400 cm⁻¹, which correspond to lattice modes. These modes involve the collective motions of the morpholinium cations and nitrate anions as whole units within the crystal lattice, such as translational and librational (rotational) oscillations. The analysis of these lattice modes provides valuable information about the crystal packing and the strength of the intermolecular forces. nih.gov

Table 2: Selected Raman Vibrational Modes for Morpholinium Nitrate

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3100-3000 | ν(N-H) | N-H stretching vibrations. |

| ~2980-2850 | ν(C-H) | C-H stretching vibrations of the morpholine ring. |

| ~1450-1400 | δ(CH₂) | CH₂ bending vibrations. |

| ~1045 | ν₁(NO₃⁻) | Symmetric stretching of the N-O bonds in the nitrate anion, typically a very strong and sharp peak in the Raman spectrum. |

| ~720 | ν₄(NO₃⁻) | In-plane bending of the nitrate anion. |

| < 400 | Lattice Modes | Translational and librational modes of the morpholinium and nitrate ions in the crystal lattice. |

The vibrational spectra of morpholinium nitrate can be sensitive to environmental factors such as temperature and pressure. Temperature-dependent Raman spectroscopy, for example, can be used to study phase transitions in the crystalline solid. nih.gov Changes in the positions, widths, and intensities of the Raman bands, particularly the lattice modes and the modes associated with hydrogen bonding, can signal a change in the crystal structure or the dynamics of the ions.

For instance, a weakening of the hydrogen bonds at higher temperatures would be expected to cause a blue shift (shift to higher frequency) in the N-H stretching vibrations and changes in the nitrate vibrational modes. nih.gov By systematically studying these spectral changes, a deeper understanding of the relationship between the structure, dynamics, and properties of morpholinium nitrate can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chemical compounds in both solution and solid states. libretexts.org For morpholinium nitrate, NMR provides direct evidence of salt formation and offers insights into the structural dynamics and local environments of the ions.

¹H and ¹³C NMR for Solution-State Structural Confirmation and Dynamics

Solution-state ¹H and ¹³C NMR spectroscopy confirms the formation of the morpholinium salt by revealing the chemical environment of the hydrogen and carbon atoms within the morpholinium cation. humic-substances.org The protonation of the nitrogen atom by nitric acid causes a significant downfield shift in the signals of adjacent protons and carbons due to the increased electron-withdrawing effect of the newly formed N-H bond. libretexts.orglibretexts.orglibretexts.org

In the ¹H NMR spectrum, the protons on the carbons adjacent to the oxygen atom (Hα) and the nitrogen atom (Hβ) in the morpholine ring exhibit distinct chemical shifts. Upon protonation, the Hβ protons, which are closer to the positive charge on the nitrogen, experience a more substantial downfield shift compared to the Hα protons. researchgate.net The N-H proton itself typically appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information. pressbooks.pub Similar to the proton spectrum, the carbon atoms adjacent to the protonated nitrogen (Cβ) are significantly deshielded and shift downfield compared to their positions in neutral morpholine. libretexts.org The carbons adjacent to the oxygen (Cα) also experience a shift, though typically to a lesser extent. libretexts.org The observation of only two distinct carbon signals confirms the symmetrical nature of the morpholinium cation in solution. pressbooks.pub

Dynamic processes, such as the chair-to-chair ring inversion of the morpholine ring, can also be studied. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for Morpholinium Nitrate This table presents expected chemical shift ranges based on data for morpholine and related protonated amines. Actual values can vary with solvent and concentration. researchgate.netsigmaaldrich.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₂-O- (Hα) | 3.8 - 4.1 | Triplet | Protons on carbons adjacent to the oxygen atom. |

| -CH₂-NH₂⁺- (Hβ) | 3.2 - 3.5 | Triplet | Protons on carbons adjacent to the protonated nitrogen, shifted downfield. researchgate.net |

| >NH₂⁺ | Variable (e.g., 7.0 - 9.0) | Broad Singlet | Chemical shift is highly dependent on solvent and hydrogen bonding. |

Table 2: Representative ¹³C NMR Chemical Shift Data for Morpholinium Nitrate This table presents expected chemical shift ranges based on general principles and data for related compounds. oregonstate.eduwisc.edubhu.ac.in

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| -C H₂-O- (Cα) | 65 - 70 | Carbons adjacent to the oxygen atom. libretexts.org |

| -C H₂-NH₂⁺- (Cβ) | 43 - 48 | Carbons adjacent to the protonated nitrogen, significantly shifted downfield from neutral morpholine (~46 ppm). libretexts.org |

Solid-State NMR for Probing Local Chemical Environments

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the atomic-level structure of crystalline and amorphous solids. mst.edu For morpholinium nitrate, ssNMR can provide detailed information that is inaccessible in solution, such as the effects of crystal packing and intermolecular hydrogen bonding. researchgate.net

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution spectra of both ¹³C and ¹⁵N can be obtained. mdpi.com The ¹³C chemical shifts in the solid state can differ from those in solution, and these differences can reveal information about the conformation of the morpholinium ring and its interactions with the nitrate anions in the crystal lattice. nih.gov Furthermore, if the asymmetric unit of the crystal contains multiple, crystallographically distinct morpholinium ions, ssNMR can often resolve separate signals for each unique ion, providing insight into polymorphism. osti.gov

¹⁵N ssNMR is particularly informative for directly probing the nitrogen's chemical environment. nationalmaglab.org A significant change in the ¹⁵N chemical shift upon salt formation provides definitive evidence of protonation. osti.gov The precise value of the chemical shift and other parameters, like the chemical shift anisotropy (CSA), are sensitive to the hydrogen bonding environment around the morpholinium cation, including interactions between the N-H protons and the oxygen atoms of the nitrate counter-ions. mdpi.com

High-Resolution Mass Spectrometry for Molecular Composition and Stoichiometry

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the precise determination of molecular mass, which in turn allows for the unambiguous confirmation of a compound's elemental composition. pnnl.gov For the nitric acid-morpholine (1/1) salt, HRMS is used to verify the identity of the morpholinium cation and confirm the 1:1 stoichiometry of the salt.

When analyzed using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the morpholinium nitrate salt will readily show a peak for the protonated morpholine cation, [C₄H₉NO + H]⁺. acs.org HRMS measures the mass-to-charge ratio (m/z) of this ion with very high accuracy (typically to within 5 ppm). chemrxiv.org This allows for the calculation of a unique elemental formula.

The expected exact mass of the morpholinium cation (C₄H₁₀NO⁺) is 88.0757 Da. The observation of an ion with an m/z value matching this exact mass confirms the molecular composition of the cation. While the nitrate anion (NO₃⁻) would be observed in negative ion mode, the primary confirmation comes from identifying the correct cation. The presence of the morpholinium cation as the base peak in the positive ion spectrum, coupled with the absence of significant oligomeric species (e.g., [2M+H]⁺, where M is morpholine), supports the formation of a simple 1:1 salt. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for the Morpholinium Cation

| Ion | Formula | Calculated Exact Mass (Da) | Typical Observation |

| Morpholinium Cation | [C₄H₁₀NO]⁺ | 88.0757 | Observed as [M+H]⁺ in positive mode ESI-HRMS. |

Theoretical and Computational Investigations of Nitric Acid–morpholine 1/1 Complexation

Quantum Chemical Methodologies for Structural and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the molecular and electronic structure of the nitric acid-morpholine complex. These methods allow for a detailed analysis of the optimized geometry and the distribution of electrons within the complex.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecular systems. acs.org For the nitric acid-morpholine complex, DFT calculations, often utilizing functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine the most stable geometric structure. acs.orgdergipark.org.trnih.gov These calculations optimize the bond lengths, bond angles, and dihedral angles of the complex to find the minimum energy conformation.

The process of geometry optimization involves finding a stable structure on the potential energy surface. arxiv.org For instance, in related studies of complexes, DFT has been used to successfully predict geometries that are in good agreement with experimental data. researchgate.net The energies calculated through DFT can provide insights into the stability of the complex. ajchem-a.com For charged or polar molecules, it is often crucial to include a suitable solvent model, such as a continuum solvation model, to obtain more accurate results. nih.gov

Analysis of Molecular Orbitals and Charge Distribution (e.g., HOMO-LUMO, MEP)

Understanding the electronic properties of the nitric acid-morpholine complex is crucial for predicting its reactivity. This is achieved through the analysis of molecular orbitals and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer within the molecule. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity. ajchem-a.com A smaller gap generally suggests higher reactivity. ajchem-a.com Analysis of the HOMO and LUMO can also indicate the regions of electrophilic and nucleophilic attack. ajchem-a.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. dergipark.org.tr It helps in identifying the sites that are prone to electrophilic and nucleophilic attack. The MEP surface is a valuable tool for understanding intermolecular interactions, particularly hydrogen bonding. mongoliajol.info

Computational Vibrational Spectroscopy and Spectral Simulation

Computational methods are instrumental in interpreting and predicting the vibrational spectra (infrared and Raman) of molecular complexes. arxiv.org These simulations provide a direct link between the molecular structure and its spectroscopic signature.

Prediction of Vibrational Frequencies and Intensities

DFT calculations are commonly used to predict the vibrational frequencies and their corresponding intensities for the nitric acid-morpholine complex. acs.orgacs.org These theoretical spectra can be compared with experimental data to confirm the structure of the complex. For example, in studies of nitric acid dimers, calculated frequency shifts upon complexation have shown good agreement with experimental observations, particularly for the O-H stretching vibration, which is highly sensitive to hydrogen bonding. nih.gov The formation of a hydrogen bond typically leads to a significant redshift (decrease in frequency) and an increase in the intensity of the O-H stretching band. nih.gov

Potential Energy Surface Mapping and Anharmonicity Considerations

A more advanced approach involves mapping the potential energy surface (PES) of the complex. researchgate.net The PES describes the energy of the molecule as a function of its geometry and is crucial for understanding reaction dynamics and vibrational motions. For systems with strong intermolecular interactions, such as the nitric acid-morpholine complex, the potential energy surface can be complex with multiple local minima. researchgate.net

Standard frequency calculations often assume harmonic vibrations, which can be an oversimplification. Anharmonicity considerations are important for accurately predicting vibrational frequencies, especially for modes involved in hydrogen bonding, which are known to be highly anharmonic. nasa.gov Methods like vibrational second-order perturbation theory (VPT2) can be used to account for anharmonic effects, although they may fail for very flat potential energy surfaces. nasa.gov In such cases, more sophisticated methods like vibrational self-consistent field/virtual state configuration interaction (VSCF/VCI) are employed. nasa.gov

In-depth Analysis of Intermolecular Interactions

The primary force holding the nitric acid-morpholine complex together is the intermolecular hydrogen bond. Computational chemistry provides powerful tools to analyze these interactions in detail. The interaction between the acidic proton of nitric acid and the lone pair of electrons on the nitrogen or oxygen atom of morpholine (B109124) is a key feature. Studies on similar hydrogen-bonded complexes, such as those involving nitric acid and other molecules, have shown that complexation leads to significant changes in the vibrational modes, particularly the O-H stretch. escholarship.org The strength of these interactions can be quantified by calculating the binding energy of the complex. escholarship.org

Mechanistic Studies of Proton Transfer Dynamics

The interaction between nitric acid and morpholine can exist as a hydrogen-bonded neutral pair or as an ion pair (morpholinium nitrate) after proton transfer. Mechanistic studies focus on the equilibrium between these two states and the energy barrier that separates them.

Theoretical models can map the potential energy surface for the proton transfer from nitric acid's oxygen to morpholine's nitrogen. This process typically involves a double-well potential, where one well represents the neutral hydrogen-bonded complex and the other represents the ion-pair. The transition state for the proton transfer lies at the peak of the energy barrier separating these two minima. nih.govrsc.org

The height of this energy barrier (the activation energy) is a critical factor determining the kinetics of the proton transfer. nih.gov In the gas phase, this barrier is often significant, favoring the neutral complex. Computational studies on analogous systems, such as the ring-opening of carbonates by morpholine, have calculated activation barriers (ΔG‡) for related reaction steps, demonstrating the feasibility of modeling such energy profiles. acs.org For the nitric acid-morpholine complex, the barrier height would dictate whether the system exists as a fluctuating equilibrium or is locked into one state.

The surrounding solvent environment plays a crucial role in the proton transfer process. youtube.com Polar solvents are particularly effective at stabilizing charged species. researchgate.netnih.gov Therefore, in a polar solvent like water, the ion-pair form (morpholinium nitrate) is expected to be significantly stabilized relative to the neutral complex. This stabilization lowers the energy of the ion-pair well on the potential energy surface and can dramatically reduce the proton transfer barrier, or even lead to a single-well potential where the ion-pair is the only stable species. youtube.com

Computational studies often employ implicit or explicit solvation models to account for these effects. Studies on nitric acid hydrated with water molecules show that sequential addition of water molecules facilitates proton transfer, with the proton being about one-third transferred in the presence of just three water molecules. psu.edunih.gov This highlights the profound influence of the local environment on the acid's ionization state and the dynamics of proton transfer. A similar, and likely more pronounced, effect would be anticipated for the nitric acid-morpholine complex in a bulk polar solvent.

Supramolecular Chemistry and Intermolecular Interactions in Nitric Acid–morpholine 1/1 Systems

Hydrogen Bonding as a Primary Driver for Supramolecular Assembly

Hydrogen bonding is the predominant intermolecular force responsible for the structural cohesion in the crystalline state of morpholinium nitrate (B79036). The protonated amine group of the morpholinium cation and the oxygen atoms of the nitrate anion are the primary participants in these interactions, which are fundamental to the formation of a stable, extended network.

The crystal structure of morpholinium nitrate reveals a well-defined hydrogen bonding scheme. The morpholinium cation, which adopts a chair conformation, interacts with the planar, trigonal nitrate ions through N-H···O hydrogen bonds. Specifically, two of the oxygen atoms of the nitrate ion act as hydrogen bond acceptors for the protons on the nitrogen atom of two different morpholinium ions. This results in the formation of chains of alternating cations and anions that propagate along the a-axis of the unit cell.

The key hydrogen bonding interactions are characterized by N-H···O distances of 2.887 Å and 2.944 Å. Notably, the oxygen atom of the morpholine (B109124) ring and one of the three oxygen atoms of the nitrate anion are not involved in these primary hydrogen bonding interactions. The non-participating nitrate oxygen atom is situated in a pocket formed by six hydrogen atoms from neighboring morpholinium cations.

| Interaction | Donor-H···Acceptor | Distance (D···A) in Å |

| Hydrogen Bond 1 | N-H···O | 2.887 |

| Hydrogen Bond 2 | N-H···O | 2.944 |

The formation of an extended chain of alternating hydrogen-bonded morpholinium and nitrate ions is indicative of cooperative effects. Cooperativity in hydrogen bonding refers to the phenomenon where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in a network. In the case of morpholinium nitrate, the donation of a proton from a morpholinium cation to a nitrate anion increases the acidity of the remaining proton on the nitrogen atom, thereby strengthening the subsequent hydrogen bond it forms. Concurrently, the acceptance of a proton by a nitrate oxygen atom enhances the basicity of the other oxygen atoms, making them better proton acceptors.

This synergistic effect, where the interactions are mutually reinforcing, leads to a more stable and ordered supramolecular assembly than would be expected from the sum of individual, isolated hydrogen bonds. The polarization of the interacting species is propagated along the chain, a hallmark of positive cooperativity in hydrogen-bonded networks. This results in a robust one-dimensional supramolecular polymer.

Influence of Crystal Packing on Overall Supramolecular Topology

The final three-dimensional structure of morpholinium nitrate is a result of the efficient packing of the hydrogen-bonded chains. After the formation of the primary one-dimensional chains, these supramolecular assemblies are organized in space to maximize packing efficiency and satisfy the remaining weaker intermolecular forces. The crystal structure is built up by the stacking of pairs of inversion-related chains, facilitated by screw axes and translations.

Reactivity and Transformation Mechanisms Involving the Nitric Acid–morpholine 1/1 Adduct

Proton Transfer Equilibrium and Acid-Base Behavior in Solution

The formation of the nitric acid–morpholine (B109124) (1/1) adduct is a classic acid-base neutralization reaction where the morpholine nitrogen is protonated by nitric acid. In solution, this adduct exists in equilibrium with its constituent acid and base.

Thermodynamic Parameters of Protonation/Deprotonation

The protonation of morpholine by an acid in aqueous solution is a reversible process. The key thermodynamic parameters for the dissociation of the morpholinium ion (MorH⁺) are crucial for understanding the extent of adduct formation and its stability in solution. The reaction for the acid dissociation of the morpholinium ion is as follows:

MorH⁺(aq) ⇌ Mor(aq) + H⁺(aq)

The thermodynamic parameters for the acid dissociation of the morpholinium ion at 25°C and infinite dilution have been determined, from which the thermodynamics of the protonation of morpholine can be derived. The neutralization reaction between a strong acid like nitric acid and a moderately strong base like morpholine is exothermic, releasing heat. The standard enthalpy of neutralization for a strong acid and a strong base is approximately -57 to -58 kJ/mol. For the reaction of a strong acid with a weaker base, the enthalpy of neutralization is slightly less exothermic due to the energy required for the dissociation of the base.

| Thermodynamic Parameter | Value for Morpholinium Ion Dissociation |

| log K | -8.491 ± 0.003 |

| ΔH° | 39 ± 1 kJ/mol |

| ΔS° | -31 ± 1 J/K·mol |

| ΔCp° | 40 ± 7 J/K·mol |

Data for the acid dissociation of the morpholinium ion at 25°C and infinite dilution.

Kinetic Aspects of Proton Exchange Processes

The proton exchange between the morpholinium ion and the nitrate (B79036) ion in solution is a rapid, diffusion-controlled process. The rate of this proton transfer is fundamental to establishing the acid-base equilibrium. For the neutralization of a strong acid and a moderately strong base, the reaction is typically very fast.

Role as an Intermediate or Precursor in Organic Transformations

The nitric acid–morpholine (1/1) adduct can serve as a reactant or an in-situ generated intermediate in various organic reactions, most notably in nitration and in the synthesis of N-nitromorpholine.

Participation in Nitration Reactions

The nitration of aromatic compounds typically requires the generation of the highly electrophilic nitronium ion (NO₂⁺). This is usually achieved by reacting nitric acid with a stronger acid, such as sulfuric acid. The nitric acid–morpholine (1/1) adduct, being a salt of nitric acid, can serve as a source of nitric acid for nitration reactions. However, the adduct itself is not a direct nitrating agent for aromatic compounds under standard conditions. The nitrate ion is not sufficiently electrophilic to attack an aromatic ring.

For the adduct to participate in aromatic nitration, a stronger acid must be added to the reaction mixture to generate the nitronium ion from the released nitric acid. Therefore, the role of the nitric acid-morpholine adduct in aromatic nitration is primarily that of a nitric acid precursor.

Precursor to N-Nitromorpholine in Specific Reaction Conditions

The nitric acid–morpholine (1/1) adduct is a key intermediate in the synthesis of N-nitromorpholine. When morpholine is treated with nitric acid, the initial acid-base reaction forms the morpholinium nitrate salt. Under specific conditions, further reaction leads to the formation of N-nitromorpholine. This transformation involves the dehydration of the morpholinium nitrate intermediate, often facilitated by a dehydrating agent like acetic anhydride (B1165640) or by using fuming nitric acid.

Morpholine + Nitric Acid → [Morpholinium Nitrate] → N-Nitromorpholine + Water

The formation of the adduct is the initial, rapid step, followed by the slower, rate-determining nitration on the nitrogen atom.

Degradation Pathways and Chemical Stability Under Various Conditions

The stability of the nitric acid–morpholine (1/1) adduct is influenced by temperature, pH, and the presence of other chemical agents. The primary degradation pathways are thermal decomposition and hydrolysis.

Hydrolysis of the adduct would involve the reaction of the morpholinium ion and nitrate ion with water, re-establishing the acid-base equilibrium. The extent of hydrolysis will be dependent on the pH of the solution. In neutral or acidic solutions, the equilibrium will favor the presence of the morpholinium ion. In basic solutions, the morpholinium ion will be deprotonated to morpholine.

| Condition | Potential Degradation Pathway | Expected Products |

| Elevated Temperature | Thermal Decomposition | Nitrogen oxides (NOx), water, carbon dioxide, ammonia, and other fragmentation products of the morpholine ring. |

| Aqueous Solution (Hydrolysis) | Re-establishment of acid-base equilibrium | Morpholine, hydronium ions, and nitrate ions. |

Coordination Chemistry of Morpholine and Nitrate in Metal Containing Systems

Morpholine (B109124) as a Ligand in Coordination Complexes

Morpholine typically coordinates to a metal center through its nitrogen atom, acting as a monodentate ligand. nsu.ruyoutube.com This interaction involves the donation of the nitrogen's lone pair of electrons to an empty orbital of the metal ion, forming a coordinate covalent bond. youtube.comyoutube.com The resulting metal-morpholine adducts can adopt various geometries depending on the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

The coordination of morpholine can lead to the formation of discrete mononuclear or polynuclear complexes. For instance, in some silver(I) complexes, morpholine coordinates through both the pyridine (B92270) and morpholine nitrogen atoms, leading to the formation of coordination polymers. tandfonline.com In other cases, morpholine acts as a simple monodentate ligand, occupying one coordination site around the metal center.

The geometry of the resulting complex is influenced by the coordination number of the metal ion. wikipedia.org For example, a metal ion with a coordination number of four can form tetrahedral or square planar complexes, while a coordination number of six typically results in an octahedral geometry. youtube.com The specific geometry adopted is a result of a complex interplay of electronic and steric factors.

Table 1: Examples of Metal-Morpholine Complexes and their Geometries

| Metal Ion | Other Ligands | Resulting Complex Formula | Geometry |

| Silver(I) | N-(4-picolyl)morpholine | poly-[Ag(L2)]SbF6·0.5THF | Coordination Polymer |

| Silver(I) | N-(4-picolyl)morpholine, THF | Ag2(L2)2(THF)42 | Dinuclear |

| Cobalt(II) | Chloride, N-(4-picolyl)morpholine | [CoCl3(L2H)] | Trichlorocobaltate complex |

| Copper(II) | Chloride, N-(4-picolyl)morpholine | [Cu4OCl7(L2)2 (L2H)]·2MeCN·9H2O | Tetranuclear Cluster |

This table is based on data from a study on coordination complexes of N-(4-picolyl)morpholine. tandfonline.com

The coordination of morpholine to a metal center can significantly influence its reactivity. libretexts.org By occupying a coordination site, morpholine can sterically hinder the approach of other reactants, thereby modulating the catalytic activity of the metal complex. yale.edu Furthermore, the electronic properties of the morpholine ligand can alter the electron density at the metal center, which in turn affects its redox potential and Lewis acidity. nih.gov

In some catalytic systems, the morpholine ligand is not merely a spectator but actively participates in the reaction mechanism. For example, in certain enantioselective reactions, the chiral environment created by a morpholine-containing ligand can direct the stereochemical outcome of the reaction. acs.org The ability to fine-tune the steric and electronic properties of the morpholine ligand through substitution on the ring provides a powerful tool for designing metal complexes with specific catalytic activities.

The presence of the morpholine ligand can also impact the stability of the metal complex. The chelate effect, although not typically observed with monodentate morpholine, can come into play with appropriately designed morpholine-containing polydentate ligands, leading to enhanced thermodynamic stability. nih.gov

Nitrate (B79036) Anion as a Counterion or Ligand in Complex Formation

The nitrate anion (NO₃⁻) is a common component in coordination chemistry, where it can act either as a simple counterion to balance the charge of a cationic complex or as a ligand that directly coordinates to the metal center. wikipedia.orglibretexts.org Its versatility as a ligand stems from its ability to adopt multiple coordination modes. nih.gov

The coordination mode of the nitrate anion can be elucidated through various spectroscopic and structural techniques. Infrared (IR) spectroscopy is a particularly powerful tool for this purpose. The number and position of the N-O stretching vibrations in the IR spectrum can distinguish between free (ionic) nitrate and coordinated nitrate. ajol.infoscientists.uz Furthermore, the separation between certain vibrational bands can provide information about whether the nitrate is coordinating in a monodentate or bidentate fashion. ajol.info For instance, a larger separation between the ν₁(N=O) and ν₅(NO₂) stretching frequencies is indicative of bidentate coordination. ajol.info

X-ray crystallography provides definitive structural information, revealing the precise bond lengths and angles within the coordination sphere. nih.govnih.gov Through crystallographic studies, various coordination modes of the nitrate ligand have been identified, including monodentate, symmetric bidentate, and asymmetric bidentate (anisobidentate). nih.gov The choice of coordination mode is influenced by factors such as the size and Lewis acidity of the metal ion, as well as steric interactions with other ligands in the complex. nih.gov

Table 2: Common Coordination Modes of the Nitrate Ligand

| Coordination Mode | Description |

| Monodentate (η¹) | The nitrate ion binds to the metal center through a single oxygen atom. nih.gov |

| Symmetric Bidentate (η²) | The nitrate ion binds to the metal center through two oxygen atoms with equivalent M-O distances. nih.gov |

| Asymmetric Bidentate (η²) | The nitrate ion binds to the metal center through two oxygen atoms with unequal M-O distances. nih.gov |

| Bridging | The nitrate ion bridges between two or more metal centers. researchgate.net |

Synergistic Effects in Multi-Component Coordination Systems

In coordination systems containing more than one type of ligand, such as those with both morpholine and nitrate, synergistic effects can arise. nih.gov These effects are a consequence of the interplay between the different ligands in the coordination sphere, leading to properties that are not simply the sum of the individual components.

The presence of a morpholine ligand can influence the coordination behavior of the nitrate anion, and vice versa. For instance, the steric bulk of the morpholine ligand might favor a particular coordination mode for the nitrate. Conversely, the electronic properties of the coordinated nitrate can affect the strength of the metal-morpholine bond.

Conclusion and Future Research Perspectives on Nitric Acid–morpholine 1/1

Synthesis of Current Understanding of the Adduct's Structure and Behavior

The formation of the Nitric acid--morpholine (1/1) adduct is a classic Brønsted-Lowry acid-base reaction involving the transfer of a proton from nitric acid to the secondary amine group of the morpholine (B109124) molecule. nih.govnih.gov This protonation results in the formation of the morpholinium cation and the nitrate (B79036) anion, which constitute the ionic compound morpholinium nitrate. dur.ac.uk

The solid-state structure of this adduct has been elucidated by single-crystal X-ray diffraction. iucr.org Key structural and behavioral features are summarized below:

Crystal System: Morpholinium nitrate crystallizes in the monoclinic system with the space group P2₁/c. iucr.org

Ionic Conformation: The morpholinium cation adopts a stable chair conformation, a common feature for morpholine derivatives in the solid state. iucr.orgelectronicsandbooks.comnih.gov The nitrate anion is, as expected, planar and trigonal. iucr.org

Hydrogen Bonding Network: The primary interaction governing the crystal packing is a network of hydrogen bonds. Two of the three oxygen atoms of the nitrate ion act as hydrogen bond acceptors, each binding to a hydrogen atom on the protonated nitrogen of a different morpholinium cation. This N-H···O interaction, with N-O distances of 2.887 Å and 2.944 Å, links the alternating cations and anions into infinite chains along the crystallographic a-axis. iucr.org

Packing and Electrostatic Forces: These hydrogen-bonded chains are further organized in the crystal lattice through electrostatic attractions. iucr.org Notably, the ether oxygen of the morpholinium ring does not participate in the primary hydrogen bonding network, a key feature of its supramolecular structure. iucr.org

Computational Insights: Modern computational methods, such as Density Functional Theory (DFT), have been employed to investigate the chemical, thermophysical, and biological properties of morpholinium nitrate. ajchem-a.com These theoretical studies complement experimental data by providing insights into the electronic structure and reactivity, indicating, for instance, that the addition of a nitrate anion to morpholine results in a biologically active and less toxic compound compared to the corresponding nitrite (B80452) adduct. ajchem-a.com

| Parameter | Value | Reference |

| Chemical Formula | (C₄H₁₀NO)⁺(NO₃)⁻ | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| Morpholinium Ion Conformation | Chair | iucr.org |

| Nitrate Ion Geometry | Planar, Trigonal | iucr.org |

| Primary Interaction | Hydrogen Bonding (N-H···O) | iucr.org |

Identification of Knowledge Gaps and Emerging Research Questions

Despite the foundational understanding of morpholinium nitrate, significant knowledge gaps persist, opening avenues for future investigation.

Identified Knowledge Gaps:

Polymorphism: The seminal crystal structure was determined at ambient temperature. iucr.org However, many simple ionic compounds, including the related ammonium (B1175870) nitrate, exhibit complex polymorphic behavior with varying temperature and pressure. nih.govresearchgate.net The existence of other polymorphs of morpholinium nitrate has not been explored.

Thermal Decomposition: While the thermal behavior of many nitrate salts is well-documented, a detailed study of the thermal decomposition pathway, including the identification of evolved gaseous products and solid residues for morpholinium nitrate, is lacking in the literature.

Spectroscopic Characterization: A comprehensive assignment of vibrational modes (IR and Raman) correlated with theoretical calculations has not been fully reported, which would provide deeper insight into inter-ionic coupling and the dynamics of the hydrogen bonding network.

Solution-State Behavior: The focus of research has been on the solid state. Detailed studies on the dynamics of the acid-base equilibrium, ion-pairing, and solvation effects in various aprotic solvents are needed. nist.gov

Emerging Research Questions:

Can morpholinium nitrate undergo temperature- or pressure-induced phase transitions, and what are the structures of any potential new polymorphs?

What is the precise multi-step mechanism of the thermal decomposition of morpholinium nitrate, and how do the products and kinetics compare to those of ammonium nitrate and other energetic materials? mdpi.comnih.gov

How do the vibrational modes of the morpholinium and nitrate ions couple, and how does this coupling evolve near a potential phase transition?

Can the non-participating ether oxygen of the morpholinium cation be engaged in further coordination or hydrogen bonding to create multi-component materials?

What are the energetic properties (e.g., heat of formation, detonation velocity) of morpholinium nitrate, and could it serve as a model for understanding the properties of more complex organic nitrate salts? bohrium.com

Directions for Advanced Methodological Applications in Characterization

To address the existing knowledge gaps, the application of advanced and combined analytical techniques is essential.

Advanced Diffraction: Variable-temperature and high-pressure single-crystal and powder X-ray diffraction studies are needed to systematically search for and characterize any potential polymorphs.

Coupled Thermal Analysis: The use of simultaneous thermal analysis (TGA-DSC) coupled directly to evolved gas analysis (EGA) techniques like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide definitive data on decomposition temperatures, energetics, and reaction products. mdpi.comrsc.org

Advanced Vibrational Spectroscopy: Two-dimensional correlation spectroscopy (2D-CoS) applied to temperature-dependent Raman or IR spectra could reveal the precise sequence of molecular events during heating and phase transitions, as has been successfully applied to ammonium nitrate. nih.gov This method can differentiate between shifting and splitting of spectral bands and clarify the dynamics of inter-ionic interactions.

Solid-State NMR: High-resolution solid-state nuclear magnetic resonance (ssNMR) spectroscopy would offer a complementary probe of the local chemical environments of ¹H, ¹³C, and ¹⁴N nuclei, providing data to validate crystallographic models and detect subtle changes in structure and dynamics.

In-depth Computational Modeling: Further DFT studies are warranted to predict potential polymorphs, model reaction pathways for thermal decomposition, and perform detailed analyses of intermolecular interactions using methods like the Quantum Theory of Atoms in Molecules (QTAIM). ajchem-a.com

Broader Scientific Implications for Acid-Base Interactions and Supramolecular Design

The study of morpholinium nitrate extends beyond the characterization of a single compound, offering broader implications for chemical science.

Model for Acid-Base Interactions: As a salt formed from a strong acid and a moderately basic amine, morpholinium nitrate serves as an archetypal system for investigating proton transfer, a fundamental process in chemistry. nih.gov Its well-defined ionic nature provides a clear benchmark for testing and refining theoretical models of acid-base interactions in both the solid state and solution. nist.govethz.ch

Foundation of Supramolecular Design: The crystal structure of morpholinium nitrate is a textbook example of supramolecular assembly driven by hydrogen bonding and electrostatic forces. iucr.org The formation of predictable, one-dimensional chains via N-H···O bonds is a core concept in crystal engineering. Understanding the robustness of this motif allows chemists to design more complex, multi-component crystalline materials with targeted architectures and properties. The inert role of the morpholinium ether oxygen in the primary structure presents a "handle" for designing ternary co-crystals or coordination complexes, making it a valuable building block for hierarchical supramolecular design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.